N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of tetrazole derivatives, such as N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide, has been a subject of interest in medicinal chemistry . The tetrazole ring system has attracted much attention due to its use in various fields such as agriculture and photography . A solid phase synthesis of a cyclic peptoid bearing (1 H -tetrazol-5-yl)methyl as N-substituent has been developed employing the monomer approach .Chemical Reactions Analysis
Tetrazoles, such as this compound, are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents .Scientific Research Applications
Chemical Synthesis and Drug Development
Compounds with similar structural features have been synthesized for the exploration of their biological activities, including as inhibitors of various enzymes or receptors. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, highlighting the role of such compounds in targeted cancer therapy (G. M. Schroeder et al., 2009).
Antimicrobial and Antitumor Activities
Some derivatives have shown antimicrobial and antitumor activities, demonstrating the potential of fluoroquinolones and related compounds in addressing resistant bacterial infections and cancer. For example, 3-formylpyrazolo[1,5-a]pyrimidines have been synthesized as key intermediates for the preparation of functional fluorophores, indicating their use in probing and imaging biological systems, which could be related to the study of diseases and their therapeutic interventions (Juan C Castillo et al., 2018).
Properties
IUPAC Name |
N-[(1-cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN6O/c12-9-4-1-7(5-13-9)11(19)14-6-10-15-16-17-18(10)8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXWFTYTTDJDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=N2)CNC(=O)C3=CN=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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